molecular formula C10H13NOS B13043532 1-Amino-1-(4-methylthiophenyl)acetone

1-Amino-1-(4-methylthiophenyl)acetone

Cat. No.: B13043532
M. Wt: 195.28 g/mol
InChI Key: LIMHASJUBSFHEN-UHFFFAOYSA-N
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Description

1-Amino-1-(4-methylthiophenyl)acetone is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylthio group, and an acetone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(4-methylthiophenyl)acetone typically involves the reaction of 4-methylthiophenylacetone with ammonia or an amine under specific conditions. One common method involves the use of a reductive amination process, where the ketone group of 4-methylthiophenylacetone is converted to an amine using a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-methylthiophenyl)acetone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Amino-1-(4-methylthiophenyl)acetone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methylthiophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The methylthio group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

1-Amino-1-(4-methylthiophenyl)acetone can be compared with other similar compounds, such as:

    1-Amino-1-phenylacetone: Lacks the methylthio group, resulting in different chemical properties and biological activity.

    1-Amino-1-(4-methoxyphenyl)acetone: Contains a methoxy group instead of a methylthio group, leading to variations in reactivity and applications.

    1-Amino-1-(4-chlorophenyl)acetone:

The uniqueness of this compound lies in the presence of the methylthio group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-amino-1-(4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H13NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,11H2,1-2H3

InChI Key

LIMHASJUBSFHEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)SC)N

Origin of Product

United States

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